

Chemical and physical properties of Coumarin 7 for research applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumarin 7

Cat. No.: B160451

[Get Quote](#)

Coumarin 7: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 7, also known by its chemical name 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, is a highly fluorescent organic dye belonging to the coumarin family. Its exceptional photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment, have established it as a valuable tool in a diverse range of research applications. This technical guide provides an in-depth overview of the chemical and physical properties of **Coumarin 7**, alongside detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

Coumarin 7 is a crystalline solid that exhibits strong fluorescence in the blue-green region of the visible spectrum.^{[1][2]} Its rigidified structure contributes to its high quantum efficiency. The diethylamino group at the 7-position and the benzimidazole moiety at the 3-position are key to its characteristic spectral properties.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of **Coumarin 7** are summarized in the table below. These values are essential for designing and interpreting experiments involving this fluorophore.

Property	Value	Solvent/Conditions	Reference(s)
CAS Number	27425-55-4	-	[3]
Molecular Formula	C ₂₀ H ₁₉ N ₃ O ₂	-	[4]
Molecular Weight	333.38 g/mol	-	[4]
Appearance	Bright yellow powder	Solid state	[5]
Melting Point	234-237 °C	-	[4]
Absorption Maximum (λ _{max})	436 nm	Ethanol	[3]
Molar Extinction Coefficient (ε)	52,500 M ⁻¹ cm ⁻¹	at 436 nm in ethanol	[3]
Emission Maximum (λ _{em})	~500 nm	Aqueous solution (pH 7)	[6]
Quantum Yield (Φ)	0.82	Methanol	[3]
Solubility	Soluble in DMSO and DMF; Insoluble in Ethanol and PBS (pH 7.2)	-	[5][7]

Research Applications and Experimental Protocols

Coumarin 7's versatility has led to its adoption in numerous research fields, primarily leveraging its fluorescent properties. Below are detailed protocols for some of its key applications.

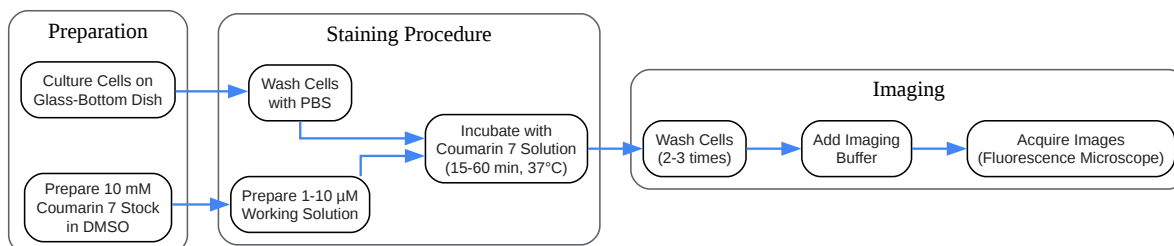
Fluorescence Microscopy and Cellular Imaging

Coumarin derivatives are widely used for staining and imaging cellular components. While protocols are often adaptable, the following provides a general guideline for live-cell staining.^[3]

Protocol: Live-Cell Staining

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Coumarin 7** in anhydrous Dimethyl Sulfoxide (DMSO).
 - Vortex thoroughly to ensure complete dissolution.
 - Store the stock solution in small aliquots at -20°C, protected from light.
- Cell Culture:
 - Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
- Staining:
 - Prepare a working solution of **Coumarin 7** by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.
 - Remove the existing culture medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.
 - Add the **Coumarin 7** working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
- Washing:
 - After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.
- Imaging:
 - Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.

- Image the cells using a fluorescence microscope equipped with a suitable filter set for **Coumarin 7** (e.g., excitation around 430-440 nm and emission around 480-520 nm).



[Click to download full resolution via product page](#)

Workflow for live-cell staining using **Coumarin 7**.

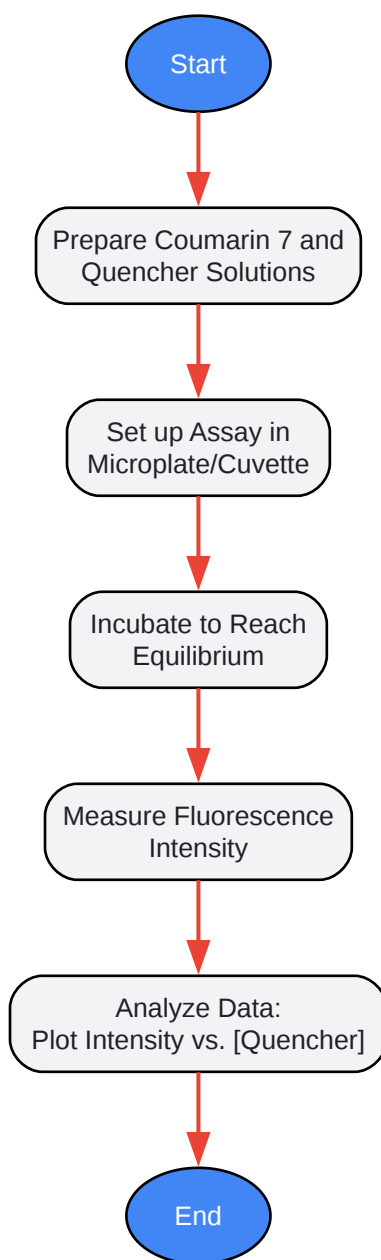
Fluorescence Quenching Assays

Fluorescence quenching assays are powerful tools for studying molecular interactions, such as protein-ligand binding. The fluorescence of **Coumarin 7** can be quenched upon binding to a specific molecule, and this change in intensity can be used to determine binding affinities.^{[4][8]}

Protocol: General Fluorescence Quenching Assay

- Reagent Preparation:
 - Prepare a stock solution of **Coumarin 7** in a suitable solvent (e.g., DMSO).
 - Prepare a working solution of **Coumarin 7** in the final assay buffer (e.g., PBS, pH 7.4) at a concentration where fluorescence intensity is stable and within the linear range of the instrument.
 - Prepare a stock solution of the quencher (e.g., the protein or compound of interest).
- Assay Setup:

- In a microplate or cuvette, add the working solution of **Coumarin 7**.
- Include appropriate controls: a buffer blank, a fluorophore control (**Coumarin 7** in buffer without quencher), and a vehicle control (**Coumarin 7** with the same concentration of the quencher's solvent).
- Add increasing concentrations of the quencher to the respective wells or cuvettes.
- Incubation:
 - Incubate the plate or cuvettes for a defined period at a constant temperature to allow the system to reach equilibrium.
- Measurement:
 - Measure the fluorescence intensity using a fluorometer set to the optimal excitation and emission wavelengths for **Coumarin 7**.
- Data Analysis:
 - Subtract the buffer blank reading from all other measurements.
 - Plot the fluorescence intensity as a function of the quencher concentration to determine the extent of quenching.



[Click to download full resolution via product page](#)

General workflow for a fluorescence quenching assay.

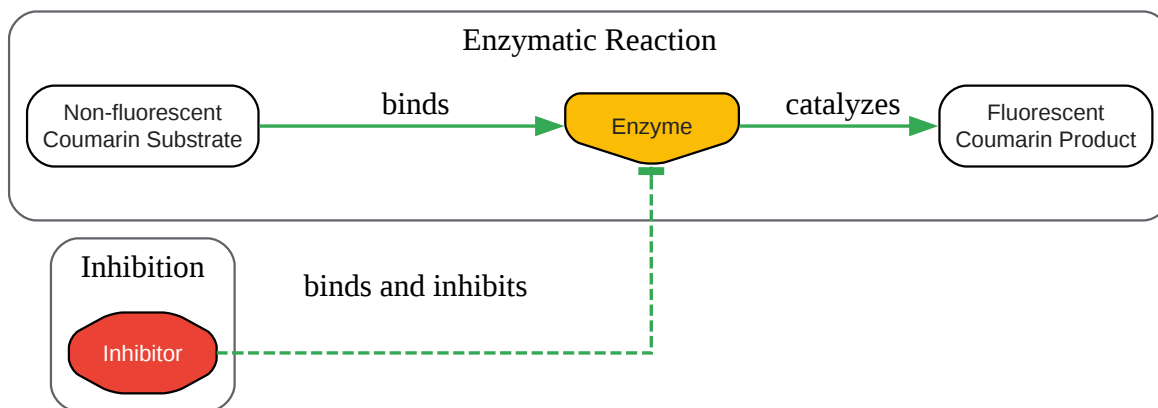
Enzyme Inhibition Assays

Coumarin derivatives can be used as fluorogenic substrates to measure enzyme activity and screen for inhibitors.[9] In these assays, an enzyme cleaves a non-fluorescent or weakly fluorescent coumarin-based substrate to release a highly fluorescent product.

Protocol: General Enzyme Inhibition Assay

- Reagent Preparation:
 - Prepare an assay buffer suitable for the enzyme of interest.
 - Prepare a stock solution of the fluorogenic coumarin substrate in DMSO.
 - Prepare a solution of the enzyme in the assay buffer.
 - Prepare stock solutions of test compounds (potential inhibitors) in DMSO.
- Assay Procedure (96-well plate format):
 - To each well of a microplate, add the assay buffer.
 - Add the test compound solution at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
 - Add the enzyme solution to all wells except for a no-enzyme control.
 - Pre-incubate the plate at the optimal temperature for the enzyme.
 - Initiate the reaction by adding the fluorogenic coumarin substrate.
- Data Acquisition:
 - Immediately place the plate in a fluorescence plate reader.
 - Measure the increase in fluorescence intensity kinetically over a set period.
- Data Analysis:
 - Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
 - Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value.



[Click to download full resolution via product page](#)

Signaling pathway of enzyme inhibition using a fluorogenic coumarin substrate.

Conclusion

Coumarin 7 is a robust and versatile fluorescent dye with broad applicability in modern research. Its well-characterized chemical and physical properties, combined with its utility in a range of experimental techniques, make it an invaluable tool for scientists in various disciplines. The protocols and visualizations provided in this guide are intended to serve as a starting point for researchers to design and execute their experiments effectively, paving the way for new discoveries and advancements. As with any fluorescent probe, empirical optimization of experimental conditions is crucial for achieving reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. azooptics.com [azooptics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical and physical properties of Coumarin 7 for research applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160451#chemical-and-physical-properties-of-coumarin-7-for-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com